molecular formula C20H22N4O2S2 B2469074 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189452-85-4

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2469074
CAS No.: 1189452-85-4
M. Wt: 414.54
InChI Key: OGXYEBIYJYEFTO-UHFFFAOYSA-N
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Description

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a unique heterocyclic compound belonging to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine family. This compound features a distinctive structure that incorporates sulfur, nitrogen, and oxygen atoms, conferring unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions, followed by functional group modifications to introduce the butylthio and ethoxybenzyl substituents. Reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

While laboratory synthesis provides detailed insights into reaction mechanisms, industrial production scales up these methods to larger reactors, ensuring consistent yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, alongside rigorous purification techniques like recrystallization and chromatography, ensures the industrial feasibility of producing this compound.

Chemical Reactions Analysis

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes a variety of chemical reactions:

Types of Reactions

  • Oxidation: : The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the ethoxybenzyl group, replacing the ethoxy moiety with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include H2O2 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution. Reaction conditions typically involve specific temperatures, solvent systems, and catalysis to achieve desired transformations efficiently.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Reduced pyrimidine derivatives

  • Substitution: : Modified ethoxybenzyl derivatives

Scientific Research Applications

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one finds application in multiple scientific fields:

Chemistry

  • Catalysis: : Utilized in developing new catalytic systems due to its electron-rich heterocyclic framework.

  • Material Science: : Explored for its potential in creating new materials with specific electronic properties.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as an anti-inflammatory and anticancer agent. The compound's unique structure allows it to interact with various biological targets, inhibiting specific enzymes and signaling pathways.

  • Biochemistry: : Used in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of molecular mechanisms in disease states.

Industry

  • Agrochemicals: : Potential use as a pesticide or herbicide due to its bioactive properties.

  • Polymer Science: : Employed in synthesizing polymers with unique properties for specific industrial applications.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves binding to the active site of target proteins, inhibiting their activity. Key pathways influenced include:

  • Signal Transduction: : Modulates signaling cascades that regulate cell growth and differentiation.

  • Enzyme Inhibition: : Inhibits enzymes like kinases and proteases, crucial in disease progression.

Comparison with Similar Compounds

Compared to other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its specific substituents, enhancing its chemical reactivity and biological activity.

Similar Compounds

  • 1-(methylthio)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

  • 1-(ethylthio)-4-(2-propoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

These compounds share the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core but differ in the nature of their substituents, affecting their overall chemical and biological profiles.

And that’s the lowdown on this compound. Thoughts?

Properties

IUPAC Name

12-butylsulfanyl-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-3-5-11-28-20-22-21-19-23(13-14-8-6-7-9-16(14)26-4-2)18(25)17-15(24(19)20)10-12-27-17/h6-10,12H,3-5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXYEBIYJYEFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4OCC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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